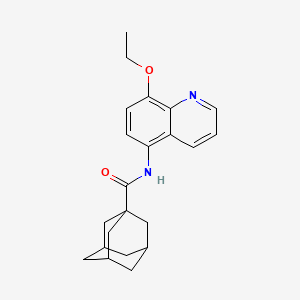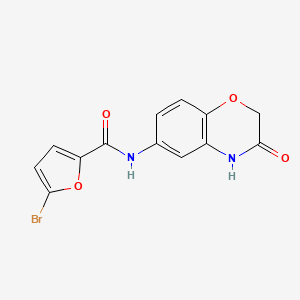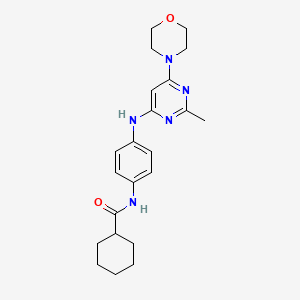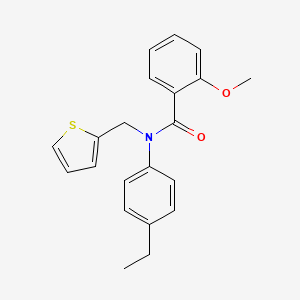
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a methyl group attached to a dihydronaphthalene ring, along with a pyrrolidine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydronaphthalene core, followed by the introduction of the cyano, ethyl, and methyl groups. The final step involves the formation of the pyrrolidine carboxamide moiety through a reaction with pyrrolidine and a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
科学的研究の応用
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism by which N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other dihydronaphthalene derivatives and pyrrolidine carboxamides with different substituents. Examples might include:
- N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)amine
- N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)carboxylic acid
Uniqueness
What sets N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity
特性
分子式 |
C19H23N3O |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
N-(2-cyano-3-ethyl-3-methyl-4H-naphthalen-1-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O/c1-3-19(2)12-14-8-4-5-9-15(14)17(16(19)13-20)21-18(23)22-10-6-7-11-22/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,21,23) |
InChIキー |
MMWUNNGLOGUADB-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)N3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325868.png)

![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325881.png)
![1-cyclopentyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325883.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11325884.png)

![7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325905.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325907.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11325909.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11325911.png)

![3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11325921.png)

